REACTION_CXSMILES
|
F[B-](F)(F)F.[H+].[F:7][C:8]1[C:9]([CH3:15])=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11].[N:16]([O-])=O.[Na+]>O>[F:7][C:8]1[CH:14]=[CH:13][CH:12]=[C:10]2[C:9]=1[CH:15]=[N:16][NH:11]2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
2.27 mL
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(N)C=CC1)C
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under suction for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The resulting tetrafluoroborate salt was added to a suspension of potassium acetate (3.92 g) and 18-crown-6 (0.264 g) in chloroform (45 ml)
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours at ambient temperature the bright orange mixture
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the insoluble material was washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
subjected to flash column chromatography on silica eluting with a mixture of 40/60 petrol and ethyl acetate (3:1 v/v)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=NNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.675 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |